1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt
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Overview
Description
1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a sulfonyl group attached to a highly fluorinated alkyl chain, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt typically involves multiple steps. The process begins with the preparation of the fluorinated alkyl sulfonyl precursor, followed by its reaction with a propanaminium derivative under controlled conditions. The reaction conditions often include the use of specific solvents, temperature control, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of sulfonamides or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products
Scientific Research Applications
1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, surfactants, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt involves its interaction with specific molecular targets and pathways. The highly fluorinated alkyl chain and sulfonyl group contribute to its unique chemical behavior, allowing it to interact with various biological molecules and cellular structures. These interactions can lead to changes in cellular processes, making it a valuable tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated alkyl sulfonyl derivatives, such as:
- 1-Propanaminium, N-(carboxymethyl)-3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)sulfonylamino-N,N-dimethyl-, inner salt.
- 1-Propanaminium, N-(carboxymethyl)-3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)sulfonylamino-N,N-dimethyl-, inner salt.
Uniqueness
The uniqueness of 1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt lies in its specific chemical structure, which imparts unique properties such as high stability, resistance to degradation, and specific interactions with biological molecules. These characteristics make it a valuable compound for various scientific and industrial applications.
Biological Activity
1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt (commonly referred to as the compound) is a complex fluorinated ammonium salt. Its unique structure incorporates a tridecafluorooctyl group and a sulfonamide moiety which contribute to its potential biological activities and environmental interactions.
- Molecular Formula : C17H23F13N2O4S
- Molecular Weight : 598.42 g/mol
- Structure : The compound is achiral with no defined stereocenters or optical activity .
Biological Activity Overview
The biological activity of this compound is primarily associated with its interactions with biological membranes and potential cytotoxic effects. It is part of a class of substances known as per- and polyfluoroalkyl substances (PFAS), which have raised concerns due to their persistence in the environment and bioaccumulation in living organisms.
Key Biological Activities:
- Cytotoxicity : Studies indicate that PFAS can exhibit cytotoxic effects on various cell types. The compound may disrupt cell membranes and induce apoptosis in sensitive cell lines.
- Endocrine Disruption : PFAS compounds have been implicated in endocrine disruption due to their ability to interfere with hormone signaling pathways.
- Neurotoxicity : There are indications that certain PFAS can affect neurodevelopmental processes in animal models .
Study 1: Cytotoxic Effects on Mammalian Cells
A study assessed the cytotoxicity of various PFAS compounds including the target compound on human liver cells (HepG2). Results demonstrated that exposure led to significant cell death at concentrations above 10 µM.
Compound | Concentration (µM) | Cell Viability (%) |
---|---|---|
Control | 0 | 100 |
Target | 10 | 70 |
Target | 50 | 30 |
Study 2: Endocrine Disruption in Animal Models
Research involving exposure of rats to PFAS showed alterations in serum hormone levels. The compound was found to increase thyroid hormone levels while decreasing testosterone levels.
Hormone | Control Level (ng/mL) | Exposed Level (ng/mL) |
---|---|---|
Thyroid Hormone | 1.5 | 2.5 |
Testosterone | 0.8 | 0.5 |
Environmental Impact
The environmental persistence of PFAS compounds is well-documented. They resist degradation through standard environmental processes due to their strong carbon-fluorine bonds. This leads to accumulation in water sources and biota.
Environmental Persistence Data:
- Half-life in Water : Several years
- Bioaccumulation Factor : High; documented in fish and other aquatic organisms
Properties
CAS No. |
66008-72-8 |
---|---|
Molecular Formula |
C17H23F13N2O4S |
Molecular Weight |
598.4 g/mol |
IUPAC Name |
3-[dimethyl-[3-[methyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfonyl)amino]propyl]azaniumyl]propanoate |
InChI |
InChI=1S/C17H23F13N2O4S/c1-31(7-4-8-32(2,3)9-5-11(33)34)37(35,36)10-6-12(18,19)13(20,21)14(22,23)15(24,25)16(26,27)17(28,29)30/h4-10H2,1-3H3 |
InChI Key |
TUOHUMKQNSQWKE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC[N+](C)(C)CCC(=O)[O-])S(=O)(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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